3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole
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Overview
Description
3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole is an organosilicon compound that features a pyrazole ring substituted with a tert-butyl(diphenyl)silyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the tert-Butyl(diphenyl)silyl Group: The tert-butyl(diphenyl)silyl group can be introduced using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole.
Substitution with the Phenyl Group: The phenyl group can be introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can be substituted with other groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenyl halides in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability under acidic conditions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole involves its interaction with molecular targets through its silyl and phenyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The pyrazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect its biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldiphenylsilyl chloride: Used as a silylating reagent for the protection of alcohols.
tert-Butyldimethylsilyl chloride: Another silylating reagent with similar applications but different steric properties.
tert-Butyldiphenylsilyl trifluoromethanesulfonate:
Uniqueness
3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole is unique due to the combination of the pyrazole ring and the tert-butyl(diphenyl)silyl group. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
920984-32-3 |
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Molecular Formula |
C25H26N2Si |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
tert-butyl-diphenyl-(1-phenylpyrazol-3-yl)silane |
InChI |
InChI=1S/C25H26N2Si/c1-25(2,3)28(22-15-9-5-10-16-22,23-17-11-6-12-18-23)24-19-20-27(26-24)21-13-7-4-8-14-21/h4-20H,1-3H3 |
InChI Key |
DKABXCGTGZGQFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=NN(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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